

Carcinogenicity of 3,3',4,4'-Tetrachloroazobenzene in Mice: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,3',4,4'-Tetrachloroazobenzene**

Cat. No.: **B1205647**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carcinogenicity of **3,3',4,4'-tetrachloroazobenzene** (TCAB) in mice, drawing upon comprehensive studies conducted by the National Toxicology Program (NTP). TCAB, a contaminant found in the manufacturing of certain herbicides, has demonstrated carcinogenic potential in rodent models. This document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed mechanism of action.

Executive Summary

Studies in B6C3F1 mice have shown that oral administration of **3,3',4,4'-tetrachloroazobenzene** induces a range of toxic and carcinogenic effects. Notably, long-term exposure to TCAB is associated with an increased incidence of rare urethral carcinomas in all dose groups and lung carcinomas in the high-dose group. The mechanism of TCAB's carcinogenicity is believed to be mediated, at least in part, through the aryl hydrocarbon receptor (AhR) signaling pathway, exhibiting dioxin-like activity. This guide presents the critical data and protocols from these pivotal studies to inform future research and risk assessment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the carcinogenicity studies of TCAB in B6C3F1 mice. These studies were part of the National Toxicology Program Technical Report series.

Table 1: Survival and Body Weight Data from 2-Year Gavage Study

Sex	Dose (mg/kg)	Number of Animals	Mean Survival (days)	Survival Rate (%)	Mean Final Body Weight (g)	Percent Difference from Control
Male	0	50	686	74	40.5	-
1	50	679	70	39.8	-1.7	
3	50	665	64	38.7	-4.4	
10	50	642	56	36.9	-8.9	
Female	0	50	695	78	34.2	-
1	50	688	74	33.5	-2.0	
3	50	678	70	32.1	-6.1	
10	50	654	60	29.8	-12.9	

Data extracted from NTP Technical Report TR-558.

Table 2: Incidence of Neoplasms in Male B6C3F1 Mice from 2-Year Gavage Study

Organ	Neoplasm	0 mg/kg	1 mg/kg	3 mg/kg	10 mg/kg
Urethra	Carcinoma	0/50	5/50	8/50	12/50
Lung	Alveolar/Bronchiolar Adenoma	10/50	12/50	11/50	9/50
	Alveolar/Bronchiolar Carcinoma	2/50	3/50	4/50	9/50
Liver	Hepatocellular Adenoma	15/50	18/50	20/50	16/50
	Hepatocellular Carcinoma	10/50	11/50	13/50	14/50

Data extracted from NTP Technical Report TR-558. Bold indicates a statistically significant increase in tumor incidence.

Table 3: Incidence of Neoplasms in Female B6C3F1 Mice from 2-Year Gavage Study

Organ	Neoplasm	0 mg/kg	1 mg/kg	3 mg/kg	10 mg/kg
Urethra	Carcinoma	0/50	3/50	6/50	10/50
Lung	Alveolar/Bronchiolar Adenoma	8/50	9/50	10/50	7/50
	Alveolar/Bronchiolar Carcinoma	1/50	2/50	3/50	7/50
Liver	Hepatocellular Adenoma	5/50	7/50	8/50	6/50
	Hepatocellular Carcinoma	2/50	3/50	4/50	3/50

Data extracted from NTP Technical Report TR-558. Bold indicates a statistically significant increase in tumor incidence.

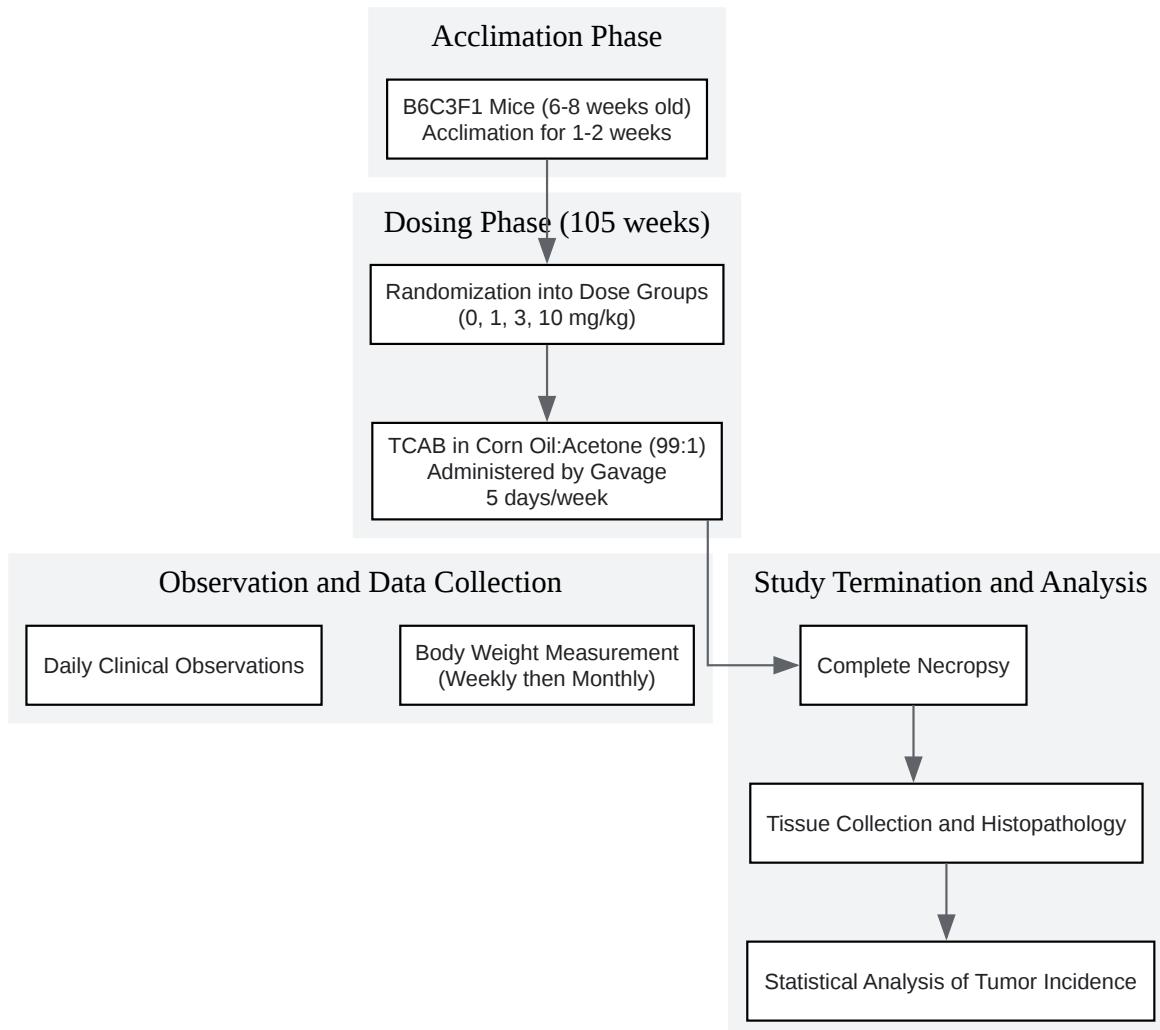
Experimental Protocols

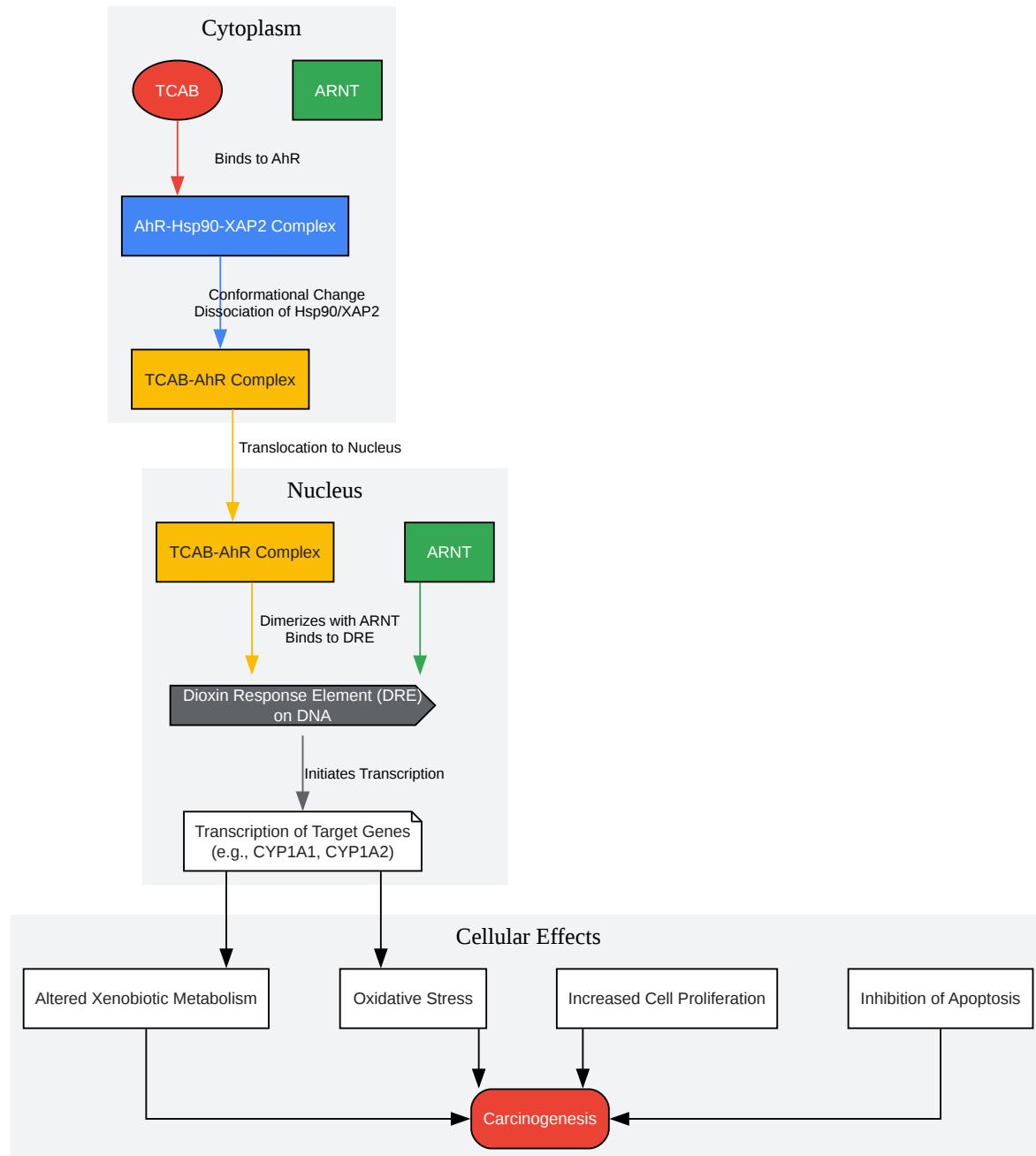
The following sections detail the methodologies employed in the key carcinogenicity studies of TCAB.

Animal Model and Husbandry

- Species/Strain: B6C3F1 mice.
- Source: The animals were obtained from a designated supplier for the National Toxicology Program.
- Age at Study Start: 6 to 8 weeks.
- Housing: Mice were housed in polycarbonate cages with certified hardwood bedding. Cages were changed twice weekly.
- Environment: The animal rooms were maintained with a 12-hour light/dark cycle, a temperature of 22 ± 3 °C, and a relative humidity of $50 \pm 15\%$.
- Diet and Water: Animals had ad libitum access to a standard rodent diet and tap water.

Dose Formulation and Administration


- Test Chemical: **3,3',4,4'-Tetrachloroazobenzene** (TCAB), with a purity of at least 97.8%.[\[1\]](#)
- Vehicle: A mixture of corn oil and acetone (99:1).[\[1\]](#)
- Dose Levels:
 - 2-Year Study: 0, 1, 3, and 10 mg/kg body weight.
- Administration: Doses were administered by gavage five days per week for up to 105 weeks. The dosing volume was adjusted weekly for the first 13 weeks and monthly thereafter based on body weight.


Clinical Observations and Pathology

- Clinical Observations: Animals were observed twice daily for morbidity and mortality. Body weights were recorded weekly for the first 13 weeks and monthly thereafter.
- Necropsy: A complete necropsy was performed on all animals, including those that died prematurely and those sacrificed at the end of the study.
- Histopathology: A comprehensive list of tissues from all animals was collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination by a board-certified veterinary pathologist.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and the proposed signaling pathway for TCAB-induced carcinogenicity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Toxicology and carcinogenesis studies of 3,3',4,4'-tetrachloroazobenzene (TCAB) (CAS No. 14047-09-7) in Harlan Sprague-Dawley rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carcinogenicity of 3,3',4,4'-Tetrachloroazobenzene in Mice: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205647#carcinogenicity-studies-of-3-3-4-4-tetrachloroazobenzene-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com